Fedratinib Hydrochloride is the dihydrochloride monohydrate salt of Fedratinib, a potent, orally bioavailable inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). It targets the ATP-binding site of wild-type and mutationally activated JAK2 (e.g., V617F), which are central to the pathophysiology of myeloproliferative neoplasms (MPNs) like myelofibrosis. The use of the hydrochloride salt form is a critical formulation choice intended to improve the physicochemical properties of the parent compound, Fedratinib, for consistent performance in research and development settings.
Substituting Fedratinib Hydrochloride with its free base (Fedratinib, CAS: 936091-26-8) or other in-class JAK inhibitors like Ruxolitinib is not advisable due to significant differences in physicochemical and pharmacological profiles. The hydrochloride salt form is specifically utilized to enhance aqueous solubility and stability, which is critical for achieving consistent, reproducible concentrations in vitro and ensuring reliable bioavailability in vivo. Furthermore, Fedratinib's kinase selectivity is distinct from its closest analogs; unlike the JAK1/2 inhibitor Ruxolitinib, Fedratinib is highly selective for JAK2 over JAK1 and JAK3, while also potently inhibiting FLT3. This differential activity profile means that substitution can lead to unintended off-target effects and fundamentally different biological outcomes, making the specific choice of inhibitor and its salt form a critical experimental parameter.
Fedratinib Hydrochloride demonstrates high selectivity for its primary target, JAK2, when compared to other Janus kinase family members. In enzymatic assays, the IC50 for JAK2 is 3 nM, which is 35-fold more potent than its activity against JAK1 (IC50 ~105 nM) and 334-fold more potent than against JAK3 (IC50 ~1002 nM). This selectivity profile contrasts with that of Ruxolitinib, which inhibits JAK1 and JAK2 with near-equal potency.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
| Target Compound Data | JAK2: 3 nM |
| Comparator Or Baseline | JAK1: ~105 nM; JAK3: ~1002 nM |
| Quantified Difference | 35x more selective for JAK2 vs. JAK1; 334x more selective for JAK2 vs. JAK3 |
| Conditions | In vitro enzymatic assays. |
High selectivity for JAK2 over other JAKs is critical for minimizing off-target effects related to JAK1 or JAK3 inhibition, allowing for more precise investigation of JAK2-specific signaling pathways.
The use of Fedratinib as a dihydrochloride monohydrate salt is a deliberate formulation strategy to improve its physicochemical properties over the free base. Salt formation with hydrochloric acid significantly enhances aqueous solubility, particularly in acidic conditions relevant to oral absorption and certain in vitro buffer systems. This improved solubility ensures more reliable and reproducible solution preparation for cell-based assays and animal studies, avoiding the handling issues associated with poorly soluble free bases.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Soluble in acidic aqueous conditions |
| Comparator Or Baseline | Fedratinib free base (practically insoluble in neutral conditions) |
| Quantified Difference | Qualitatively significant increase in solubility vs. free base |
| Conditions | Aqueous media, particularly pH < 7 |
Procuring the hydrochloride salt form mitigates risks of compound precipitation and inconsistent dosing, ensuring data reproducibility and simplifying stock solution preparation for a wide range of experimental workflows.
In addition to its potent JAK2 inhibition, Fedratinib is a strong inhibitor of FMS-like tyrosine kinase 3 (FLT3), with a reported IC50 of 25 nM. This dual activity distinguishes it from more selective JAK2 inhibitors. This is particularly relevant in hematological malignancies where both JAK2 and FLT3 signaling pathways may be dysregulated. In contrast, Ruxolitinib is not known for significant FLT3 inhibition, making Fedratinib a distinct tool for studying crosstalk or co-dependencies between these two pathways.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
| Target Compound Data | FLT3: 25 nM |
| Comparator Or Baseline | Ruxolitinib (lacks significant FLT3 activity) |
| Quantified Difference | Adds a potent, secondary target relevant to AML and other malignancies not addressed by Ruxolitinib. |
| Conditions | In vitro enzymatic assays. |
For studies involving cell lines or disease models with co-activation of JAK2 and FLT3, Fedratinib provides a single-molecule tool to probe both pathways, a capability that alternatives like Ruxolitinib lack.
Due to its high selectivity for JAK2 over other JAK family members, Fedratinib Hydrochloride is the right choice for cellular and animal models where the goal is to specifically dissect the role of JAK2 signaling while minimizing confounding effects from JAK1 or JAK3 inhibition. This is crucial for validating JAK2 as a drug target in novel MPN contexts.
The hydrochloride salt form offers enhanced solubility and stability, making it highly suitable for in vivo studies requiring oral gavage or for in vitro assays demanding reliable, reproducible compound concentrations in aqueous media. This avoids the experimental variability and formulation challenges associated with the less soluble free base.
For research into diseases like acute myeloid leukemia (AML) where both JAK2 and FLT3 pathways can be pathogenic drivers, Fedratinib Hydrochloride serves as a valuable tool. Its potent, dual inhibitory activity allows for the investigation of synergistic effects or pathway redundancy in a way that a more selective JAK2 inhibitor cannot.